molecular formula C5H12ClNO2 B7723431 4-Methoxy-4-oxobutan-1-aminium chloride

4-Methoxy-4-oxobutan-1-aminium chloride

Cat. No. B7723431
M. Wt: 153.61 g/mol
InChI Key: WPGPRLVPWACBHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-4-oxobutan-1-aminium chloride is a useful research compound. Its molecular formula is C5H12ClNO2 and its molecular weight is 153.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methoxy-4-oxobutan-1-aminium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-4-oxobutan-1-aminium chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Xiao, G. (2008) synthesized a novel hydrochloride quaternary ammonium salt, a double-prodrug, from L-carnitine and cinnamic acid, highlighting its potential in drug design and delivery systems (Xiao, 2008).

  • Tsuruta, Y., Date, Y., & Kohashi, K. (1990) developed fluorescent derivatization reagents for amines and amino acids in high-performance liquid chromatography, demonstrating the compound's use in analytical chemistry (Tsuruta, Date & Kohashi, 1990).

  • Yu-hu, G. (2014) prepared an intermediate, 1-methoxy-1-oxo-3-phenylpropan-2-aminium chloride, for synthesizing L-phenylalanine derivatives, suggesting its utility in organic synthesis and medicinal chemistry (Gao Yu-hu, 2014).

  • Xiao, W., Xue, R., & Yin, Y. (2011) reported the crystal structure of a related compound, enhancing our understanding of molecular interactions and structural chemistry (Wenzhi Xiao, Ruiting Xue & Yansheng Yin, 2011).

  • Spanswick, J., & Ingold, K. (1970) studied the radical chain process in the N-haloamine halogenation of 1-chlorobutane, providing insights into radical chemistry and reaction mechanisms (Spanswick & Ingold, 1970).

  • Devaine-Pressing, K., Dawe, L. N., & Kozak, C. (2015) used amine-bis(phenolate) chromium(III) chloride complexes for the copolymerization of cyclohexene oxide and carbon dioxide, implying applications in polymer chemistry and green chemistry (Devaine-Pressing, Dawe & Kozak, 2015).

  • Silver, M., Shafer, P. R., Nordlander, J., Rüchardt, C., & Roberts, J. (1960) observed rearrangements in allylcarbinyl Grignard reagents, contributing to the knowledge in organic reaction mechanisms (Silver, Shafer, Nordlander, Rüchardt & Roberts, 1960).

  • Dutkiewicz, G., Siddaraju, B., Yathirajan, H., Mayekar, A. N., & Kubicki, M. (2010) studied the crystal structure of valyl benzyl ester chloride, providing insights into molecular interactions and crystallography (Dutkiewicz, Siddaraju, Yathirajan, Mayekar & Kubicki, 2010).

properties

IUPAC Name

(4-methoxy-4-oxobutyl)azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-8-5(7)3-2-4-6;/h2-4,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGPRLVPWACBHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3251-07-8 (Parent)
Record name Butyric acid, 4-amino-, methyl ester, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013031602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-4-oxobutan-1-aminium chloride

CAS RN

13031-60-2
Record name Methyl 4-aminobutyrate hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13031-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyric acid, 4-amino-, methyl ester, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013031602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxy-4-oxobutan-1-aminium chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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